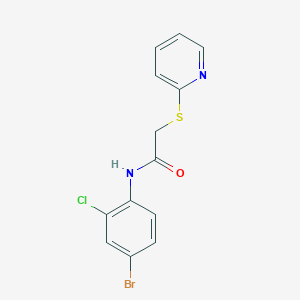![molecular formula C14H12N2O2 B283011 4-[(Z)-2-(4-hydroxyanilino)ethenyl]iminocyclohexa-2,5-dien-1-one](/img/structure/B283011.png)
4-[(Z)-2-(4-hydroxyanilino)ethenyl]iminocyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Z)-2-(4-hydroxyanilino)ethenyl]iminocyclohexa-2,5-dien-1-one is a chemical compound that belongs to the family of iminocoumarins. It has been the subject of extensive scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.
Wirkmechanismus
The mechanism of action of 4-[(Z)-2-(4-hydroxyanilino)ethenyl]iminocyclohexa-2,5-dien-1-one varies depending on its application. In medicine, this compound has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and inflammation. It has also been shown to induce apoptosis, which is programmed cell death, in cancer cells. In agriculture, this compound has been shown to inhibit the growth of plants by interfering with their hormonal balance. In material science, this compound has been shown to exhibit strong absorption in the visible region of the electromagnetic spectrum, making it a potential dye for various applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(Z)-2-(4-hydroxyanilino)ethenyl]iminocyclohexa-2,5-dien-1-one vary depending on its application. In medicine, this compound has been shown to reduce the growth and proliferation of cancer cells, reduce inflammation, and exhibit anti-microbial properties. In agriculture, this compound has been shown to inhibit the growth of plants by interfering with their hormonal balance, leading to stunted growth and reduced yield. In material science, this compound has been shown to exhibit strong absorption in the visible region of the electromagnetic spectrum, making it a potential dye for various applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-[(Z)-2-(4-hydroxyanilino)ethenyl]iminocyclohexa-2,5-dien-1-one in lab experiments include its relatively easy synthesis, high purity, and potential applications in various fields. However, the limitations include its low solubility in water, potential toxicity, and limited availability.
Zukünftige Richtungen
There are several future directions for the study of 4-[(Z)-2-(4-hydroxyanilino)ethenyl]iminocyclohexa-2,5-dien-1-one. In medicine, further studies are needed to investigate its potential use as a photosensitizer in photodynamic therapy for cancer treatment. In agriculture, further studies are needed to investigate its potential use as a plant growth regulator and herbicide. In material science, further studies are needed to investigate its potential use as a dye and as a precursor for the synthesis of other compounds. Additionally, further studies are needed to investigate the potential toxicity and environmental impact of this compound.
In conclusion, 4-[(Z)-2-(4-hydroxyanilino)ethenyl]iminocyclohexa-2,5-dien-1-one is a chemical compound that has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its impact on various fields.
Synthesemethoden
The synthesis of 4-[(Z)-2-(4-hydroxyanilino)ethenyl]iminocyclohexa-2,5-dien-1-one involves the reaction of 4-hydroxyaniline and cyclohexane-1,3-dione in the presence of a base and a solvent. The reaction proceeds through a series of steps involving the formation of an imine intermediate, which is then cyclized to form the final product. The yield and purity of the product can be improved by optimizing the reaction conditions such as temperature, time, and concentration of reagents.
Wissenschaftliche Forschungsanwendungen
4-[(Z)-2-(4-hydroxyanilino)ethenyl]iminocyclohexa-2,5-dien-1-one has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. In agriculture, this compound has been investigated for its potential use as a plant growth regulator and herbicide. In material science, this compound has been studied for its potential use as a dye and as a precursor for the synthesis of other compounds.
Eigenschaften
Molekularformel |
C14H12N2O2 |
|---|---|
Molekulargewicht |
240.26 g/mol |
IUPAC-Name |
4-[(Z)-2-(4-hydroxyanilino)ethenyl]iminocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C14H12N2O2/c17-13-5-1-11(2-6-13)15-9-10-16-12-3-7-14(18)8-4-12/h1-10,15,17H/b10-9- |
InChI-Schlüssel |
GFUYFIIRMJRLFY-KTKRTIGZSA-N |
Isomerische SMILES |
C1=CC(=O)C=CC1=N/C=C\NC2=CC=C(C=C2)O |
SMILES |
C1=CC(=O)C=CC1=NC=CNC2=CC=C(C=C2)O |
Kanonische SMILES |
C1=CC(=O)C=CC1=NC=CNC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-bromo-2-chlorophenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B282931.png)

![N-(4-bromo-2-chlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B282934.png)
![N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B282935.png)
![N-[4-(5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide](/img/structure/B282937.png)
![2-[(6-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B282939.png)
![N-(4-chlorophenyl)-2-[[6-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide](/img/structure/B282940.png)
![N-(2-{[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methylbenzamide](/img/structure/B282943.png)
![N-(2-{[2-(2,4-dichloroanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methylbenzamide](/img/structure/B282944.png)
![N-[2-({2-[3-chloro-4-(4-morpholinyl)anilino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methylbenzamide](/img/structure/B282945.png)
![4-chloro-N-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B282947.png)
![2-bromo-N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B282950.png)
![2-bromo-N-{5-[(4-tert-butylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B282951.png)
![N-[4-(4-benzyl-5-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]-3-methylbenzamide](/img/structure/B282953.png)